CAD204520

SERCA selectivity P-type ATPase off-target profiling

Most SERCA inhibitors (thapsigargin, CPA) cause cardiac toxicity or fail to discriminate NOTCH1-mutant from wild-type. CAD204520 solves this: an orally bioavailable benzimidazole that selectively suppresses NOTCH1-mutated hematologic malignancies without Ca²⁺-mediated cardiotoxicity. - Demonstrated efficacy in T-ALL xenograft (SKW-3/KE-37) at 30 mg/kg BID, 21 days - Enhances venetoclax-ibrutinib synergy exclusively in NOTCH1 PEST-mutated CLL samples - Distinct binding pocket (PDB: 6YAA) retains activity against thapsigargin-resistant G257V mutant - Reduces furin-processed TM-N1 & surface NOTCH1 via trafficking mechanism (vs. γ-secretase inhibitors)

Molecular Formula C23H32F3N3O2
Molecular Weight 439.5 g/mol
CAS No. 2682205-20-3
Cat. No. B15618061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAD204520
CAS2682205-20-3
Molecular FormulaC23H32F3N3O2
Molecular Weight439.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H32F3N3O2/c1-2-5-19-18-8-7-17(31-23(24,25)26)16-20(18)27-22(19)21-6-3-4-9-29(21)11-10-28-12-14-30-15-13-28/h7-8,16,21,27H,2-6,9-15H2,1H3
InChIKeyUNPIVXUWRQMOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAD204520: Selective SERCA Inhibitor for NOTCH1-Mutant Malignancies


CAD204520 is an orally bioavailable small-molecule inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) that preferentially suppresses NOTCH1-mutated hematologic malignancies over wild-type NOTCH1 cancers [1]. It belongs to the benzimidazole derivative class of SERCA inhibitors, with a molecular formula of C₂₃H₃₂F₃N₃O₂ and a molecular weight of 439.5 g/mol. CAD204520 was identified from a screen of 191,000 P-type ATPase modulators and has been crystallized in complex with SERCA (PDB: 6YAA), revealing a binding pocket distinct from that of the classical SERCA inhibitor thapsigargin [1]. Its application extends beyond T-cell acute lymphoblastic leukemia (T-ALL) to mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) harboring NOTCH1 PEST domain mutations [2].

CAD204520 vs. Generic SERCA Inhibitors


In-class SERCA inhibitors cannot be simply interchanged for NOTCH1-mutant cancer research because the therapeutic utility of each compound is dictated by three factors: (1) selectivity over off-target ion pumps (Na⁺/K⁺-ATPase, H⁺-ATPase), (2) the ability to uncouple SERCA ATPase inhibition from cytotoxic Ca²⁺ overload that causes cardiac toxicity, and (3) preferential activity against mutated versus wild-type NOTCH1 proteins. Classical SERCA inhibitors such as thapsigargin, cyclopiazonic acid (CPA), and 2,5-di-t-butyl-1,4-benzohydroquinone (BHQ) either lack sufficient ATPase selectivity, induce severe Ca²⁺-mediated cardiac stress, or fail to discriminate mutant from wild-type NOTCH1 in vivo [1]. γ-Secretase inhibitors, which target NOTCH1 processing downstream, exhibit tissue-dependent on-target toxicities because they repress both mutant and wild-type Notch proteins indiscriminately [2]. CAD204520 was specifically optimized to address all three liabilities simultaneously, and the quantitative evidence below demonstrates that generic substitution would forfeit each of these measurable advantages.

CAD204520 Quantitative Differentiation Evidence


ATPase Selectivity

CAD204520 inhibits SERCA's ATP hydrolysis activity with an IC₅₀ of 0.34 ± 0.03 μM, compared to IC₅₀ values of 8.30 ± 0.94 μM for the cardiac Na⁺/K⁺-ATPase and 26.90 ± 2.98 μM for the H⁺-ATPase, yielding approximately 25-fold and 79-fold selectivity, respectively [1]. In contrast, the classical pan-SERCA inhibitor thapsigargin lacks this degree of ATPase selectivity, contributing to its known cardiac liability [2]. This selectivity profile was determined using purified human SERCA orthologues and porcine Na⁺/K⁺-ATPase in ATP hydrolysis assays.

SERCA selectivity P-type ATPase off-target profiling

Cardiac Safety Compared to Thapsigargin

In isolated rat cardiomyocyte assays, thapsigargin induced a significantly greater negative effect on cardiomechanics, whereas CAD204520 minimally altered myocardial performance (~25% of the thapsigargin effect) [1]. In vivo, CAD204520 administered at 30 mg/kg BID for 21 days was well tolerated in CD1 mice without loss of body weight or cardiac toxicity, and in a SKW-3/KE-37 T-ALL xenograft model, it reduced circulating and tissue-infiltrating human leukemic cells with no heart-related or gastrointestinal off-target effects [2]. By contrast, thapsigargin's binding to SERCA results in a rapid rise in cytosolic Ca²⁺ and depletion of ER Ca²⁺ stores, which is known to cause cardiac toxicity in humans [3].

cardiac toxicity in vivo tolerability SERCA inhibitor safety

Mutant NOTCH1 Selectivity

In cell viability assays, NOTCH1-mutated T-ALL lines (ALL/SIL, CTV-1, DND41, PF382, RPMI-8402) and MCL lines (REC-1) were significantly more sensitive to CAD204520 than NOTCH1 wild-type tumor cells [1]. Flow cytometry confirmed that CAD204520 induced concentration-dependent apoptosis (Annexin V/PI positivity) and G₀/G₁ cell-cycle arrest preferentially in NOTCH1-mutated tumors. Critically, primary T-ALL lymphoblasts from patients carrying NOTCH1 mutations—including PEST deletions—were more sensitive to CAD204520 suppression compared with normal lymphocytes or wild-type NOTCH1 ALL cells [2]. In mechanistic terms, CAD204520 reduced levels of furin-processed transmembrane NOTCH1 (TM-N1) and intracellular NOTCH1 (ICN1) only in mutant lines, while leaving wild-type NOTCH1 protein levels largely unaffected at 5 μM [1]. This contrasts with γ-secretase inhibitors (e.g., DAPT), which non-selectively suppress both mutant and wild-type NOTCH1 signaling, causing tissue-dependent on-target toxicities [2].

NOTCH1 mutation selectivity T-ALL MCL HD and PEST domain mutations

Synergy with Venetoclax and Ibrutinib in CLL

In primary CLL samples, the addition of 2 μM CAD204520 to venetoclax-ibrutinib combinations produced a linear fold change in inhibition of ≥1 (gain of inhibition) selectively in NOTCH1 PEST-mutated samples when venetoclax was ≤0.001 μM, regardless of ibrutinib dose (0.01, 0.1, or 0.5 μM) and at CAD204520 concentrations between 0.5–4 μM [1]. In stark contrast, wild-type NOTCH1 samples showed a fold change close to zero, indicating no benefit from CAD204520 addition, and even exhibited a negative fold change (loss of inhibition) at CAD204520 4 μM with venetoclax ≤0.001 μM. Three independent synergy scoring methods—Highest Single Agent (HSA), Bliss, and Zero Interaction Potency (ZIP)—all confirmed stronger synergistic signals in NOTCH1 PEST-mutated samples compared to wild-type across >200 combinatorial concentration points [1]. No other SERCA inhibitor has been shown to produce this mutation-dependent synergy with the venetoclax-ibrutinib backbone in CLL.

CLL NOTCH1 PEST mutation venetoclax ibrutinib drug synergism

Distinct Binding Mode Enabling Thapsigargin Synergy

Crystal structure analysis (PDB: 6YAA, 3.4 Å resolution) reveals that CAD204520 binds to a groove at the SERCA membrane interface between transmembrane helices M1–M4, occupying the same pocket as BHQ, CPA, and Compound 7, but adjacent to and distinct from the thapsigargin-binding site [1]. This structural difference translates functionally: combined CAD204520 and thapsigargin treatment produced robust synergistic inhibition of T-ALL cell viability, confirmed by three independent models—Loewe additivity, Chou-Talalay Combination Index (CI), and BRAID κ index [1]. Furthermore, CAD204520 retains full activity against T-ALL cells harboring the G257V mutation in the SERCA M3 helix, an acquired mutation that confers >3 orders of magnitude resistance to thapsigargin [2]. In ALL/SIL cells with G257V, thapsigargin cytotoxicity is abolished while CAD204520 effects are unaltered, demonstrating non-overlapping resistance profiles [2].

SERCA binding site drug synergy thapsigargin resistance G257V mutation

Oral Bioavailability and Drug-Like Properties

CAD204520 exhibits calculated LogP of 4.4 and LogD₇.₄ of 2.2 (ACD/Labs 18.1.1), placing it within favorable drug-like property space for an orally bioavailable compound [1]. This profile was selected from an extensive medicinal chemistry optimization campaign and represents an improvement in drug-like properties compared to the earlier lead compound series (CAD204521 analogs), which showed unfavorable Na⁺/K⁺ selectivity and poor drugability profiles [1]. CAD204520 was administered orally at 30 mg/kg BID in xenograft studies, confirming in vivo oral bioavailability [2]. In contrast, thapsigargin requires intravenous or pro-drug delivery due to poor oral bioavailability and systemic toxicity [1].

oral bioavailability drug-like properties LogP LogD

CAD204520 Application Scenarios


In Vivo NOTCH1-Mutant T-ALL Xenografts

CAD204520 is the only SERCA inhibitor demonstrated to suppress NOTCH1-mutated T-ALL cells in a xenograft model (SKW-3/KE-37) without inducing cardiac toxicity or gastrointestinal off-target effects, at an oral dose of 30 mg/kg BID for 21 days [1]. This enables longitudinal tumor biology studies where thapsigargin would introduce Ca²⁺-related confounding cardiotoxicity. Combined with its mutant-selective NOTCH1 suppression (preferential activity against HD and PEST domain mutations) [2], CAD204520 is the preferred tool compound for pharmacodynamic and efficacy readouts in NOTCH1-mutated in vivo models.

CLL Combination Therapy Targeting PEST Mutations

For CLL researchers investigating triple-combination regimens, CAD204520 uniquely enhances venetoclax-ibrutinib synergy exclusively in NOTCH1 PEST-mutated primary patient samples, as demonstrated by linear fold change ≥1 and positive HSA/Bliss/ZIP synergy scores at clinically relevant concentrations (venetoclax ≤0.001 μM, CAD204520 0.5–4 μM) [3]. No other SERCA inhibitor or NOTCH1-targeting agent has published this mutation-dependent synergy evidence, making CAD204520 the sole candidate for preclinical CLL studies aiming to validate NOTCH1 mutation status as a predictive biomarker for triple therapy benefit.

SERCA Resistance Mechanism Investigation

CAD204520 binds a SERCA pocket distinct from thapsigargin (PDB: 6YAA, 3.4 Å) and retains full anti-leukemic activity against the G257V M3 helix mutation that abolishes thapsigargin sensitivity [4]. Researchers studying ATPase inhibitor resistance mechanisms should procure CAD204520 to dissect non-overlapping resistance pathways and to validate whether novel SERCA mutations affect the BHQ/CPA/CAD204520 binding pocket independent of the thapsigargin site [4]. The compound's synergistic interaction with thapsigargin, confirmed by Loewe, Chou-Talalay, and BRAID models across 60 combinatorial dose points, further supports its use in dual-SERCA-inhibitor studies [4].

NOTCH1 Trafficking vs. γ-Secretase Inhibition

CAD204520 uniquely impairs mutant NOTCH1 maturation by reducing furin-processed transmembrane NOTCH1 (TM-N1) and surface NOTCH1 expression while sparing unprocessed full-length NOTCH1, leading to ICN1 depletion and suppression of downstream targets MYC and DTX1 at 5 μM [5]. Since this trafficking-based mechanism differs fundamentally from γ-secretase inhibitors (e.g., DAPT) that block S3 cleavage without affecting NOTCH1 trafficking, CAD204520 is the essential tool compound for experiments that require distinguishing SERCA-dependent NOTCH1 maturation from γ-secretase-dependent cleavage in the Notch signaling pathway [5].

Technical Documentation Hub

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37 linked technical documents
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